REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:13]([CH:14](O)[CH2:15]C=C)=[C:12]([CH:19]([CH3:21])[CH3:20])[N:11]=[C:10]([N:22]([CH3:27])[S:23]([CH3:26])(=[O:25])=[O:24])[N:9]=2)=[CH:4][CH:3]=1.CSC.[CH3:31][OH:32]>>[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:13]([CH:14]=[CH:15][CH:31]=[O:32])=[C:12]([CH:19]([CH3:21])[CH3:20])[N:11]=[C:10]([N:22]([CH3:27])[S:23]([CH3:26])(=[O:25])=[O:24])[N:9]=2)=[CH:4][CH:3]=1
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Name
|
N-[4-(4-fluorophenyl)-5-(1-hydroxybut-3-enyl)-6-isopropyl-pyrimidin-2-yl]-N-methylmethanesulfonamide
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Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)C1=NC(=NC(=C1C(CC=C)O)C(C)C)N(S(=O)(=O)C)C
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Name
|
|
Quantity
|
102 mL
|
Type
|
reactant
|
Smiles
|
CO
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Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
CSC
|
Type
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CUSTOM
|
Details
|
stirring for 2 hours
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
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O3 gas is bubbled through the solution at −15° C. to −10° C. for 60 min
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Duration
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60 min
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Type
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CUSTOM
|
Details
|
Reaction solution
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Type
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CUSTOM
|
Details
|
is bubbled with Argon for 2 min
|
Duration
|
2 min
|
Type
|
CUSTOM
|
Details
|
to remove the excess of O3
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Type
|
TEMPERATURE
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Details
|
maintaining
|
Type
|
CUSTOM
|
Details
|
Upon completion of the reaction
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Type
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DISTILLATION
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Details
|
the solution is distilled under reduced pressure
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Type
|
CUSTOM
|
Details
|
to remove the excess of dimethylsulfide and solvent
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Type
|
ADDITION
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Details
|
The residue is diluted in 200 mL dichloromethane
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Type
|
WASH
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Details
|
washed with DM water (50 mL), brine (50 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate (1 g)
|
Type
|
CUSTOM
|
Details
|
The solvent is removed by distillation under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C1=NC(=NC(=C1C=CC=O)C(C)C)N(S(=O)(=O)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |